molecular formula C17H20FN3O2S B2831105 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1171671-25-2

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2831105
CAS No.: 1171671-25-2
M. Wt: 349.42
InChI Key: KJNJDOUPJKDWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly referred to as "FMTU" and is used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Synthesis and Biological Activity

Research indicates that N-alkyl substituted urea derivatives, particularly those with morpholine moieties, demonstrate notable in vitro antibacterial and antifungal activities. Compounds with fluoro substituents on phenyl rings have shown potent activities against both Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010). This suggests that the compound , due to its structural features, might also possess antimicrobial and antifungal properties suitable for scientific research in these areas.

Anticholinesterase Activity

Inhibition of Acetylcholinesterase

Studies have synthesized and evaluated compounds for antiacetylcholinesterase activity, aiming to optimize pharmacophoric moieties for better efficacy. The research on similar compounds, such as those with morpholine and fluoro-phenyl groups, indicates a potential for acetylcholinesterase inhibition, which is crucial for conditions like Alzheimer's disease (J. Vidaluc et al., 1995). This area of application is significant for neurological research and drug development.

Synthesis and Characterization

Advanced Synthesis Techniques

The research into compounds with similar structural components, such as 4-fluoro-phenyl and morpholine, involves advanced synthesis techniques, including the use of single crystal X-ray diffraction for structural confirmation. Such studies contribute to the development of new synthetic methodologies and the exploration of compounds' biological activities (Mamatha S.V et al., 2019). These methodologies could be applied to the synthesis and characterization of the compound , aiding in the understanding of its properties and potential applications.

Chemical Modification and Functionalization

Functionalized Fluorescent Dyes

Research on the modification of compounds to create fluorescent dyes indicates a pathway for the use of similar urea derivatives in developing functional materials. For instance, compounds have been modified to amide, imine, urea, and thiourea derivatives, showcasing the versatility of these chemical structures in creating functionalized materials for various applications (Denis Frath et al., 2012).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-14-1-3-15(4-2-14)20-17(22)19-11-16(13-5-10-24-12-13)21-6-8-23-9-7-21/h1-5,10,12,16H,6-9,11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNJDOUPJKDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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